Dioxidine

Description

Properties

IUPAC Name |

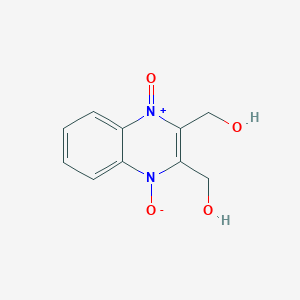

[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIGHQCAQBRSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169525 | |

| Record name | Dioxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17311-31-8 | |

| Record name | 2,3-Quinoxalinedimethanol, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17311-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16BOP9XE0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Dioxidine Action Against Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxidine, a quinoxaline dioxide derivative, exhibits potent antimicrobial activity against a broad spectrum of bacteria, including multi-drug resistant Gram-negative strains. This technical guide provides a comprehensive overview of the core mechanism of action of Dioxidine, with a focus on its effects on Gram-negative bacteria. Dioxidine's primary mode of action is the inhibition of bacterial DNA synthesis. This is achieved through the generation of reactive oxygen species (ROS), which induce significant DNA damage, primarily in the form of single-strand gaps. This damage triggers the bacterial SOS response, a complex network of DNA repair and survival pathways. This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate Dioxidine's mechanism, providing a valuable resource for researchers in antimicrobial drug discovery and development.

Introduction

The rise of antibiotic resistance in Gram-negative bacteria poses a significant threat to global health. Dioxidine, a synthetic antimicrobial agent, has demonstrated efficacy against a range of these challenging pathogens.[1] Understanding its mechanism of action is crucial for its optimal use and for the development of new therapeutics that may leverage similar pathways. This guide synthesizes current knowledge on the molecular and cellular effects of Dioxidine on Gram-negative bacteria.

Molecular Mechanism of Action

Dioxidine's antibacterial effect is primarily attributed to its ability to interfere with DNA synthesis.[1][2] This process is initiated by the intracellular generation of reactive oxygen species (ROS), which act as the primary effectors of cellular damage.

Generation of Reactive Oxygen Species (ROS)

While the precise biochemical pathway of ROS generation by Dioxidine is not fully elucidated, it is understood that the quinoxaline dioxide structure is key to this process. It is hypothesized that under the reducing conditions within the bacterial cell, Dioxidine undergoes bioreductive activation, leading to the formation of unstable radical intermediates that react with molecular oxygen to produce superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[3] These ROS molecules are highly reactive and can indiscriminately damage various cellular components.

DNA Damage

The primary target of Dioxidine-induced ROS is the bacterial chromosome. The interaction of ROS with DNA leads to the formation of single-strand breaks or gaps in the DNA molecule.[2][4] This damage physically obstructs the progression of the replication fork, leading to an immediate halt in DNA synthesis.[4] While the formation of single-strand gaps is the most prominently reported type of damage, it is likely that other forms of oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), also occur.

Induction of the SOS Response

The accumulation of single-stranded DNA (ssDNA) at stalled replication forks is a critical signal that activates the bacterial SOS response, a global regulatory network for DNA repair and damage tolerance.[5] The key proteins in this pathway are RecA and LexA. RecA polymerizes on ssDNA filaments, becoming activated (RecA). This activated RecA facilitates the autocatalytic cleavage of the LexA repressor protein. Cleavage of LexA leads to the de-repression of over 40 genes (the SOS regulon) that are involved in DNA repair, translesion DNA synthesis, and cell cycle arrest.[5] The induction of the SOS response by Dioxidine has been experimentally confirmed using lux-biosensor strains of E. coli.[3]

dot

Cellular Effects

The cascade of events initiated by Dioxidine at the molecular level culminates in significant and ultimately lethal effects on the bacterial cell.

Inhibition of DNA Synthesis

The most immediate and critical cellular effect of Dioxidine is the rapid inhibition of DNA replication.[2][4] This is a direct consequence of the DNA damage that physically blocks the progression of DNA polymerase.

Damage to Other Cellular Components

The generated ROS are not specific to DNA and can also damage other vital cellular components, including proteins and lipids in the cell membrane.[1] This can lead to a general disruption of cellular processes and a loss of membrane integrity.

Bactericidal Activity

The combination of widespread cellular damage and the inability to replicate its genetic material ultimately leads to bacterial cell death.

Quantitative Data

The antimicrobial efficacy of Dioxidine against various Gram-negative bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

| Gram-Negative Bacterium | MIC Range (µg/mL) | Reference |

| Enterobacteriaceae | 12 (4-32) (median and range) | [6][7] |

| Non-fermenting Gram-negative bacteria | 32 (16-64) (median and range) | [6][7] |

| Pseudomonas aeruginosa | Not specified | [3] |

| Proteus spp. | Not specified | [3] |

| Enterobacteriaceae (anaerobic conditions) | 2-3 (MIC90) | [3] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Dioxidine against various Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of Dioxidine.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

-

Dioxidine stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial culture of the test Gram-negative strain grown to the logarithmic phase

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD₆₀₀ of 0.08-0.1).

-

Dilute the adjusted bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Preparation of Dioxidine Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Dioxidine stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the Dioxidine dilutions and to a growth control well (containing only MHB and inoculum). This results in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Include a sterility control well containing only MHB.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of Dioxidine that completely inhibits visible bacterial growth.

-

dot

Lux-Biosensor Assay for SOS Response Induction

This protocol utilizes a recombinant E. coli strain containing a plasmid with the luxCDABE operon under the control of an SOS-inducible promoter to quantify the induction of the SOS response.[3]

Materials:

-

E. coli MG1655 strain harboring a pRecA-lux or pColD-lux plasmid

-

Luria-Bertani (LB) broth and agar

-

Dioxidine solutions of various concentrations

-

Luminometer or a microplate reader with luminescence detection capabilities

-

Sterile 96-well microtiter plates (white, opaque plates are recommended for luminescence assays)

-

Incubator with shaking capabilities (37°C)

Procedure:

-

Overnight Culture Preparation:

-

Inoculate a single colony of the E. coli lux-biosensor strain into LB broth containing the appropriate antibiotic for plasmid maintenance.

-

Incubate overnight at 37°C with shaking.

-

-

Assay Preparation:

-

Dilute the overnight culture 1:100 in fresh LB broth and grow to an early exponential phase (OD₆₀₀ of approximately 0.2-0.3).

-

In a 96-well microtiter plate, add a defined volume of the bacterial culture to each well.

-

-

Induction with Dioxidine:

-

Add different concentrations of Dioxidine to the wells. Include a negative control (no Dioxidine) and a positive control (a known SOS-inducing agent like mitomycin C).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with shaking.

-

Measure the luminescence (in Relative Light Units, RLU) and optical density (OD₆₀₀) at regular intervals (e.g., every 30 minutes) for a period of several hours.

-

-

Data Analysis:

-

Normalize the luminescence data by dividing the RLU by the OD₆₀₀ to account for differences in cell density.

-

Calculate the induction ratio by dividing the normalized luminescence of the Dioxidine-treated samples by the normalized luminescence of the untreated control.

-

A significant increase in the induction ratio indicates the induction of the SOS response.

-

dot

Resistance Mechanisms

While Dioxidine is effective against many resistant strains, the potential for resistance development exists. The primary mechanism of resistance would likely involve mutations that either reduce the intracellular concentration of Dioxidine or mitigate the effects of oxidative stress and DNA damage. Possible resistance mechanisms include:

-

Increased Efflux Pump Activity: Upregulation of efflux pumps could actively transport Dioxidine out of the cell, preventing it from reaching its target.

-

Enhanced ROS Detoxification: Mutations leading to the overexpression of enzymes that neutralize ROS, such as superoxide dismutase and catalase, could confer resistance.

-

Alterations in DNA Repair Pathways: Mutations in the SOS response genes or other DNA repair pathways could potentially alter the cell's ability to cope with Dioxidine-induced damage.

Conclusion

Dioxidine's mechanism of action against Gram-negative bacteria is a multi-faceted process centered on the induction of oxidative stress and subsequent DNA damage, leading to the inhibition of DNA synthesis and activation of the SOS response. This guide provides a detailed overview of this mechanism, supported by quantitative data and experimental protocols. A thorough understanding of these processes is essential for the continued development and strategic use of Dioxidine and for the design of novel antimicrobial agents that can overcome the challenge of antibiotic resistance.

References

- 1. Inducible SOS Response System of DNA Repair and Mutagenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SOS response - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial Lux Biosensors in Genotoxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short- and Long-Term Transcriptomic Responses of Escherichia coli to Biocides: a Systems Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Dioxidine's Antibacterial Spectrum of Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxidine is a potent, broad-spectrum synthetic antibacterial agent with a unique mechanism of action that makes it effective against a wide range of pathogens, including multi-drug resistant strains. This technical guide provides an in-depth overview of Dioxidine's antibacterial spectrum, mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data on its efficacy are presented in a structured format, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding of this important antimicrobial compound.

Introduction

Dioxidine, a quinoxaline dioxide derivative, has been a subject of significant research, primarily in Eastern Europe, for its efficacy in treating severe bacterial infections.[1] Its utility is particularly noted in cases where infections have proven unresponsive to conventional antibiotic therapies.[1] This guide synthesizes available data to provide a comprehensive technical resource on the antibacterial properties of Dioxidine.

Antibacterial Spectrum of Activity

Dioxidine exhibits a broad spectrum of activity, demonstrating efficacy against both Gram-negative and Gram-positive bacteria, with particularly high activity against the former.[1][2] Its effectiveness is notably enhanced under anaerobic conditions, making it a promising candidate for treating infections in low-oxygen environments such as abscesses and deep wounds.[2][3]

Quantitative Antimicrobial Activity

The antimicrobial potency of Dioxidine is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of Dioxidine against a variety of bacterial species as determined by in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Dioxidine against Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Median MIC (µg/mL) | Notes | Reference(s) |

| Enterobacteriaceae | Multiple clinical isolates | 4 - 32 | 12 | High activity observed. | [4][5] |

| Non-fermenting Gram-negative bacteria | Multiple clinical isolates | 16 - 64 | 32 | [4][5] | |

| Pseudomonas aeruginosa | Clinical isolates | 1024 | - | Less pronounced activity compared to Enterobacteriaceae. | [6] |

| Stenotrophomonas maltophilia | Clinical isolates | 512 | - | [6] | |

| Haemophilus alvei | Not specified | - | - | Active against this species. | [3] |

| Moraxella lacunata | Not specified | - | - | Active against this species. | [3] |

| Moraxella nonliquefaciens | Not specified | - | - | Active against this species. | [3] |

| Acinetobacter anitratus | Not specified | - | - | Active against this species. | [3] |

| Acinetobacter lwoffii | Not specified | - | - | Active against this species. | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of Dioxidine against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Notes | Reference(s) |

| Staphylococcus spp. | 70 clinical isolates | >1024 for 10% of isolates | Lower activity compared to Gram-negative bacteria. | [4][5] |

| Enterococcus spp. | 28 clinical isolates | >1024 for 32% of isolates | Lower activity compared to Gram-negative bacteria. | [4][5] |

| Staphylococcus aureus | Not specified | 64 - 1024 | [6] |

Table 3: Minimum Inhibitory Concentration (MIC) of Dioxidine against Anaerobic Bacteria

| Bacterial Species | Strain(s) | MIC (µg/mL) | Notes | Reference(s) |

| Peptostreptococcus anaerobius | Not specified | ≤ 0.125 | High level of activity. | [6] |

| Bacteroides fragilis | Not specified | ≤ 0.125 | High level of activity. | [6] |

Mechanism of Action

Dioxidine's primary mechanism of action involves the inhibition of bacterial DNA synthesis.[1][7][8] The treatment of bacterial cells with Dioxidine leads to an immediate suppression of DNA synthesis and the formation of single-strand gaps in the DNA molecule.[9] This damage triggers the bacterial SOS response, a complex regulatory network involved in DNA repair.[1]

The bactericidal effect of Dioxidine is attributed to its ability to generate reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress that damages cellular components, including DNA, proteins, and cell membranes.[1][2]

Dioxidine-Induced SOS Response Pathway

The following diagram illustrates the conceptual signaling pathway of Dioxidine's action on bacterial DNA and the subsequent induction of the SOS response.

Caption: Conceptual workflow of Dioxidine's mechanism of action.

Experimental Protocols

The determination of Dioxidine's antibacterial activity relies on standardized microbiological methods. The most common protocols cited in the literature are broth microdilution and agar dilution for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of Dioxidine is prepared and serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, usually equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the diluted Dioxidine is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing broth only) are included.

-

Incubation: The microtiter plate is incubated at a temperature and duration appropriate for the test organism (typically 35-37°C for 18-24 hours for most bacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of Dioxidine that completely inhibits visible growth of the organism. This is typically observed as the absence of turbidity in the well.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Protocol:

-

Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of Dioxidine. This is achieved by adding a specific volume of the Dioxidine stock solution to the molten agar before it solidifies. A control plate with no Dioxidine is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

-

Incubation: The plates are incubated under appropriate conditions.

-

Reading of Results: The MIC is the lowest concentration of Dioxidine that prevents the growth of the bacterial colonies.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of Dioxidine.

Caption: General experimental workflow for MIC determination.

Conclusion

Dioxidine remains a significant antibacterial agent with a broad spectrum of activity, particularly against challenging Gram-negative and anaerobic bacteria. Its unique mechanism of action, centered on DNA damage and the induction of the SOS response, provides a valuable therapeutic option against resistant pathogens. The standardized methodologies outlined in this guide are crucial for the continued evaluation of Dioxidine and the development of new quinoxaline-based antimicrobial agents. Further research into its molecular interactions and potential for combination therapies is warranted to fully exploit its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. [Antibacterial activity of dioxidine under aero- and anaerobic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The nature of DNA damage and its repair after treatment of bacteria with dioxidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Agar dilution - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of Dioxidine

An In-depth Technical Guide to the Discovery and Synthesis of Dioxidine

Introduction

Dioxidine, chemically known as 2,3-bis(hydroxymethyl)quinoxaline-1,4-dioxide, is a potent synthetic antibacterial agent belonging to the quinoxaline 1,4-dioxide class of compounds.[1] Primarily researched and developed in Russia, Dioxidine has emerged as a crucial therapeutic option for treating severe and complex bacterial infections, particularly those that are unresponsive to conventional antibiotics.[2] Its broad-spectrum activity, especially against Gram-negative bacteria, and its unique mechanism of action make it a valuable tool in the ongoing battle against antimicrobial resistance.[1][2]

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Dioxidine. It is intended for researchers, scientists, and drug development professionals seeking detailed information on this important chemotherapeutic agent.

Discovery and Development

The exploration of quinoxaline 1,4-dioxides as antibacterial agents began with the discovery of iodinin in 1938.[3] Dioxidine was later synthesized as part of extensive research into this class of compounds in Eastern Europe, particularly Russia.[2] It is considered a reserve drug, primarily used in hospital settings for severe infections like purulent wounds, burns, abscesses, and peritonitis, often caused by multi-drug resistant pathogens.[2][4] Its efficacy is notably enhanced in anaerobic (low-oxygen) environments, making it particularly suitable for treating deep-seated infections.[1][5]

Synthesis of Dioxidine

The synthesis of Dioxidine and other quinoxaline 1,4-dioxides can be achieved through several methods. The most prominent and efficient method is the Beirut reaction, which involves the heterocyclization of benzofuroxans.[3][6] Another common approach involves the direct oxidation of a quinoxaline precursor.[1][3]

General Synthetic Pathway

A common synthetic route involves a two-step process:

-

Formation of the Quinoxaline Core: This is typically achieved through the condensation of o-phenylenediamine with glyoxal to produce quinoxaline.

-

Oxidation to Dioxidine: The quinoxaline core is then oxidized to form the 1,4-dioxide. For Dioxidine specifically, this involves a reaction with formaldehyde and hydrogen peroxide, often under acidic conditions with a catalyst like sulfuric acid.[1]

An alternative pathway for functionalizing the quinoxaline core starts with 2,3-dimethylquinoxaline 1,4-dioxide. This precursor undergoes bromination to yield 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide, which is subsequently hydrolyzed to form Dioxidine.[3]

Experimental Protocol: Synthesis via Beirut Reaction (General Guideline)

The Beirut reaction provides a versatile method for synthesizing a variety of quinoxaline 1,4-dioxide analogues.[6][7][8]

Materials:

-

Benzofuroxan derivative

-

A suitable β-dicarbonyl compound (e.g., a β-keto ester or malonate)

-

Base (e.g., sodium hydride, triethylamine, or methylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the benzofuroxan derivative in the anhydrous solvent under an inert atmosphere.

-

Addition of Base: Cool the solution in an ice bath and slowly add the base.

-

Addition of Dicarbonyl Compound: Add the β-dicarbonyl compound dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes, maintaining the low temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final quinoxaline 1,4-dioxide product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR, MS, and IR, as well as elemental analysis.[7]

Visualization of Synthesis Workflow

Caption: General workflow for the synthesis of Dioxidine.

Mechanism of Action

Dioxidine exhibits a unique and multifaceted bactericidal mechanism of action that differs from many conventional antibiotics.[2]

-

Generation of Reactive Oxygen Species (ROS): The core mechanism involves the reduction of the N-oxide groups by bacterial reductases. This process generates reactive oxygen species (ROS), such as superoxide anion radicals and hydroxyl radicals, within the bacterial cell.[1][3]

-

DNA Damage and Inhibition of Synthesis: The resulting high levels of oxidative stress lead to significant damage to cellular macromolecules. Dioxidine directly interferes with and inhibits the synthesis of bacterial nucleic acids (DNA and RNA), ultimately leading to cell death.[1][2] This DNA-damaging capability induces the SOS response in bacteria, a cellular pathway for DNA repair that can sometimes be overwhelmed by the extent of the damage.[4]

-

Broad Cellular Disruption: The induced oxidative stress also damages bacterial cell membranes and essential proteins, contributing to the overall bactericidal effect.[1][2]

This mechanism is particularly effective against anaerobic and mixed anaerobic-aerobic infections, as the lower oxygen tension enhances the drug's activity by up to 128-fold.[1][5]

Visualization of Antibacterial Signaling Pathway

Caption: Mechanism of antibacterial action of Dioxidine.

Quantitative Data

In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Dioxidine against various nosocomial pathogens from a study involving 300 clinical isolates.[4][9]

| Bacterial Group | Number of Isolates | MIC Median (mcg/mL) | MIC Range (mcg/mL) |

| Enterobacteriaceae | - | 12 | 4-32 |

| Non-fermenting Gram-negative bacteria | - | 32 | 16-64 |

| Staphylococci | 70 | >1024 (for 10% of isolates) | - |

| Enterococci | 28 | >1024 (for 32% of isolates) | - |

| Candida spp. | - | >1024 (for all isolates) | - |

Note: Dioxidine demonstrates significantly higher activity against Gram-negative isolates compared to Gram-positive bacteria and fungi.[4][9] The activity is markedly increased under anaerobic conditions.[5]

Toxicology Data

| Parameter | Value | Assay/Model | Observation |

| Cytotoxicity (IC₅₀) | 2.4 ± 0.3 mM | MTT Assay (Cell Culture) | Described as low cytotoxicity in this specific assay.[4][9] |

| Chronic Toxicity | - | Intravenous administration in rats and mice | The adrenal glands were identified as the primary target organs for toxicity.[10] |

| Topical Toxicity | No significant effects | 28-day study in rabbits (0.025% solution) | No signs of general toxicity, cardiotoxicity, or immunotoxicity were observed.[11] |

Note: While some studies indicate low cytotoxicity, Dioxidine is also known to have mutagenic potential, and its systemic use is carefully regulated.[2]

Pharmacokinetic Data

| Administration Route | Dose | Patient Group | Key Parameters |

| Intravenous Infusion | 300 mg | 5 postoperative cancer patients | Serum concentration (1.5-2h post-infusion): 2.5-4 µg/mL. Urine concentration (1.5-2h post-infusion): 35-50 µg/mL.[12] |

| Topical / External | 0.25 mg/mL solution | Healthy volunteers | Bioavailability and safety profiles were evaluated for various routes including oropharynx rinsing and skin irrigation.[13] |

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the serial broth dilution method as cited in the literature.[4][9]

Materials:

-

Dioxidine stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial isolates, cultured overnight and standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of Dilutions: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the Dioxidine stock solution to well 1.

-

Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

-

Inoculation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours. For anaerobic testing, incubate in an anaerobic environment.

-

Reading Results: The MIC is defined as the lowest concentration of Dioxidine that completely inhibits visible bacterial growth.

Protocol: MTT Cytotoxicity Assay

This protocol provides a general guideline for assessing cytotoxicity using the MTT assay.[4][9]

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dioxidine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Dioxidine in complete medium. Remove the old medium from the cells and add 100 µL of the Dioxidine dilutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of Dioxidine that causes 50% inhibition of cell viability).

Conclusion

Dioxidine remains a clinically important antibacterial agent, distinguished by its potent activity against resistant Gram-negative bacteria and its unique ROS-generating mechanism. Its synthesis, primarily through methods like the Beirut reaction, is well-established. While its toxicological profile, particularly concerning the adrenal glands, necessitates careful clinical management, its efficacy in treating severe, life-threatening infections is undeniable.[2][10] Ongoing research aims to optimize its delivery and safety, potentially through novel formulations or combination therapies, to maximize its therapeutic benefits in an era of growing antibiotic resistance.[2]

References

- 1. Dioxidine|CAS 17311-31-8|Antibacterial Reagent [benchchem.com]

- 2. What is Dioxidin used for? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. [Antibacterial activity of dioxidine under aero- and anaerobic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Dioxidin: antimicrobial activity and prospects of its clinical use at present] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Comparative study of dioxidine and quinoxidine in a chronic toxicology experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doaj.org [doaj.org]

- 12. [Pharmacokinetics of dioxidine in oncological patients in the postoperative period] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study of the Pharmacokinetics and Safety of Dioxidine®, Solution for Topical and External Use, 0.25 mg/ml, in Various Routes of Administration | Stepanov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

Dioxidine's Role in Generating Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxidine, a quinoxaline dioxide derivative, is a potent antibacterial agent with a mechanism of action intrinsically linked to the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the core mechanisms by which Dioxidine induces oxidative stress in bacterial cells, leading to DNA damage and cell death. It details the enzymatic activation of Dioxidine, the subsequent production of ROS, and the downstream effects on bacterial signaling pathways. This guide also includes detailed experimental protocols for the quantification of ROS and DNA damage, along with quantitative data from relevant studies, to support further research and drug development efforts in this area.

Introduction

The rising threat of antibiotic resistance necessitates a deeper understanding of the mechanisms of action of existing and novel antimicrobial compounds. Dioxidine has long been recognized for its broad-spectrum antibacterial activity, particularly against anaerobic and microaerophilic bacteria. Its efficacy is rooted in its ability to be selectively activated within the bacterial cell to produce cytotoxic reactive oxygen species. This guide will dissect the molecular processes underlying Dioxidine-induced ROS generation and its consequences for bacterial viability.

Mechanism of Action: From Enzymatic Activation to Oxidative Damage

The antibacterial activity of Dioxidine is not inherent to the parent molecule but is a result of its metabolic activation within the bacterial cell. This process can be summarized in a two-step mechanism:

-

Reductive Activation by Nitroreductases: Dioxidine, like other quinoxaline dioxides, is a pro-drug that is activated by bacterial nitroreductases. These enzymes, which are prevalent in many bacterial species, catalyze the one-electron reduction of the nitro group on the Dioxidine molecule, forming a nitro anion radical.

-

Generation of Reactive Oxygen Species: This highly unstable radical rapidly reacts with molecular oxygen in a process known as redox cycling. This reaction regenerates the parent Dioxidine molecule and produces a superoxide radical (O₂⁻). The dismutation of superoxide, either spontaneously or catalyzed by superoxide dismutase (SOD), generates hydrogen peroxide (H₂O₂). In the presence of free iron, hydrogen peroxide can be further converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction.

These generated ROS are highly cytotoxic, causing widespread damage to cellular macromolecules.

DNA Damage as a Primary Consequence

The primary target of Dioxidine-induced ROS is bacterial DNA. Studies have shown that treatment of bacteria with Dioxidine leads to an immediate cessation of DNA synthesis and the formation of single-strand gaps in the DNA molecule. This type of DNA lesion is characteristic of damage caused by reactive oxygen species and has led to the classification of Dioxidine as a "gamma-type" agent.

Quantitative Analysis of Dioxidine-Induced ROS and DNA Damage

Table 1: Illustrative Quantification of Intracellular ROS Levels in E. coli Treated with Dioxidine

| Dioxidine Concentration (µg/mL) | Mean Fluorescence Intensity (Arbitrary Units) of DCFH-DA | Fold Change in ROS Levels (vs. Control) |

| 0 (Control) | 100 ± 15 | 1.0 |

| 10 | 250 ± 30 | 2.5 |

| 25 | 600 ± 55 | 6.0 |

| 50 | 1200 ± 110 | 12.0 |

| 100 | 2500 ± 230 | 25.0 |

Table 2: Illustrative Quantification of Dioxidine-Induced DNA Damage in E. coli

| Dioxidine Concentration (µg/mL) | Percentage of DNA in Comet Tail (%) | Number of Single-Strand Breaks per Genome |

| 0 (Control) | 5 ± 1.5 | ~0-1 |

| 10 | 20 ± 3.2 | ~5-10 |

| 25 | 45 ± 5.8 | ~20-30 |

| 50 | 70 ± 8.1 | ~50-70 |

| 100 | 90 ± 7.5 | >100 |

Signaling Pathways and Cellular Responses

The extensive DNA damage caused by Dioxidine-induced ROS triggers a cascade of cellular stress responses in bacteria, primarily the SOS response .

The SOS Response

The SOS response is a global regulatory network that is activated by DNA damage. The key proteins in this pathway are RecA and LexA. In the presence of single-stranded DNA, which is generated as a result of Dioxidine-induced damage, RecA is activated and promotes the autocatalytic cleavage of the LexA repressor. This leads to the derepression of a suite of genes involved in DNA repair and cell cycle arrest. The involvement of the recA, polA1, lexA, and recB gene products is crucial for bacterial resistance to Dioxidine, highlighting the central role of the SOS response in attempting to counteract the drug's lethal effects.[1]

Oxidative Stress Regulons: soxRS and oxyR

In addition to the SOS response, bacteria possess specific defense mechanisms against oxidative stress, regulated by the soxRS and oxyR systems.

-

The soxRS Regulon: This system is activated in response to superoxide-generating compounds. The sensor protein, SoxR, contains an iron-sulfur cluster that is oxidized by superoxide, leading to the activation of the transcriptional regulator SoxS. SoxS then upregulates the expression of genes encoding proteins that mitigate oxidative damage, such as superoxide dismutase (SodA).

-

The oxyR Regulon: This regulon is activated by hydrogen peroxide. The OxyR protein is a transcription factor that is directly oxidized by H₂O₂, leading to a conformational change that allows it to activate the expression of genes encoding antioxidant enzymes like catalase (KatG) and alkyl hydroperoxide reductase (AhpCF).

While direct studies on Dioxidine's induction of these specific regulons are not extensively documented, it is highly probable that the generation of superoxide and hydrogen peroxide by Dioxidine leads to the activation of both the soxRS and oxyR systems as a protective measure by the bacterial cell.

Visualizing the Mechanisms and Workflows

Signaling Pathways

Caption: Mechanism of Dioxidine-induced ROS generation and subsequent cellular responses.

Experimental Workflows

Caption: Experimental workflow for measuring intracellular ROS in bacteria.

Detailed Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is adapted for the measurement of general ROS in a bacterial suspension, such as E. coli.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Dioxidine stock solution

-

Phosphate-buffered saline (PBS), sterile

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

96-well black, clear-bottom microplates or flow cytometry tubes

-

Microplate reader with fluorescence detection or flow cytometer

Procedure:

-

Cell Preparation:

-

Grow a bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with sterile PBS to remove culture medium components.

-

Resuspend the cells in PBS to a desired concentration (e.g., OD₆₀₀ of 0.2).

-

-

Dioxidine Treatment:

-

Aliquot the bacterial suspension into the wells of a 96-well plate or into microcentrifuge tubes.

-

Add Dioxidine to achieve the desired final concentrations. Include a vehicle control (e.g., water or DMSO) and a positive control for ROS generation (e.g., H₂O₂).

-

Incubate for a predetermined time (e.g., 1-2 hours) under appropriate conditions.

-

-

Staining with DCFH-DA:

-

Prepare a working solution of DCFH-DA by diluting the stock solution in PBS to a final concentration of 10-20 µM.

-

Add the DCFH-DA working solution to each well or tube.

-

Incubate the samples in the dark for 30-60 minutes at 37°C.

-

-

Measurement:

-

After incubation, wash the cells once with PBS to remove the extracellular probe.

-

Resuspend the cells in fresh PBS.

-

For Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

For Flow Cytometry: Analyze the cells using a flow cytometer with an appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from unstained cells.

-

Normalize the fluorescence intensity of Dioxidine-treated samples to the vehicle control to determine the fold change in ROS levels.

-

Quantification of DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)

This protocol provides a method to quantify DNA single-strand breaks in individual bacterial cells.

Materials:

-

Bacterial cells treated with Dioxidine (from a parallel experiment to ROS measurement)

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Microscope slides

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or ethidium bromide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% NMA and allow it to solidify.

-

-

Cell Embedding:

-

Mix a small volume of the treated bacterial suspension with 0.5% LMA at 37°C.

-

Pipette the cell-agarose mixture onto the pre-coated slide, spread evenly with a coverslip, and allow to solidify on ice.

-

-

Lysis:

-

Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step lyses the bacterial cell wall and removes most cellular proteins.

-

-

DNA Unwinding:

-

Place the slides in a horizontal gel electrophoresis tank filled with cold electrophoresis buffer.

-

Allow the DNA to unwind in the alkaline buffer for 20-40 minutes.

-

-

Electrophoresis:

-

Apply a voltage (e.g., 25 V) for 20-30 minutes. The fragmented DNA (due to single-strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

-

Neutralization and Staining:

-

Gently remove the slides from the tank and wash them with neutralization buffer.

-

Stain the DNA with an appropriate fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Use image analysis software to quantify the percentage of DNA in the comet tail, which is proportional to the amount of DNA damage.

-

Conclusion

Dioxidine's antibacterial efficacy is fundamentally linked to its ability to generate reactive oxygen species within the bacterial cell. This process, initiated by the reductive activation of the drug by bacterial nitroreductases, leads to significant oxidative stress and catastrophic DNA damage, ultimately resulting in cell death. The activation of the SOS response and likely the soxRS and oxyR regulons represent the bacterium's attempt to mitigate this damage. A thorough understanding of these mechanisms, supported by robust experimental protocols for the quantification of ROS and DNA damage, is crucial for the rational design of new therapeutic strategies that can leverage oxidative stress to combat bacterial infections and overcome antibiotic resistance. Further research to obtain precise quantitative data on Dioxidine-induced ROS will be invaluable in this endeavor.

References

An In-Depth Technical Guide to the Pharmacokinetics of Dioxidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxidine is a synthetic broad-spectrum antibacterial agent belonging to the quinoxaline dioxide class of compounds. It has been used in clinical practice, primarily in certain regions, for the treatment of various bacterial infections. A thorough understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides a comprehensive overview of the current knowledge of Dioxidine's pharmacokinetic profile, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetic Profile

The pharmacokinetic properties of Dioxidine have been investigated in both human and animal models. The primary routes of administration studied are intravenous and topical.

Absorption and Bioavailability

Following intravenous administration, Dioxidine is immediately and completely bioavailable.[1]

A recent study investigated the bioavailability of a 0.25 mg/mL topical solution of Dioxidine through various routes of administration compared to a 5 mg/mL intravenous solution. The study explored rinsing the oropharynx, single irrigation of the oropharynx with a spray nozzle, and back skin irrigation. While the study aimed to determine the absolute dose-normalized bioavailability for these topical applications, specific quantitative data from the published abstract are not available.[2]

Distribution

Limited information is available regarding the detailed distribution of Dioxidine in various tissues. Further studies are required to fully characterize its volume of distribution and tissue penetration.

Plasma Protein Binding:

Metabolism

The metabolic fate of Dioxidine has not been extensively elucidated in the available literature. However, studies on related quinoxaline-1,4-dioxide (QdNOs) compounds provide insights into potential biotransformation pathways. The metabolism of QdNOs is a crucial factor in both their efficacy and toxicity.

The primary metabolic pathway for many QdNOs involves the reduction of the N-oxide groups.[3] This can occur in a stepwise manner, leading to the formation of desoxy metabolites. For instance, Carbadox, another quinoxaline dioxide derivative, is metabolized to desoxycarbadox. The main metabolic pathways for Carbadox across different species have been proposed as N→O group reduction and hydroxylation, followed by further N→O group reduction.[3]

Based on the metabolism of similar compounds, the biotransformation of Dioxidine may involve:

-

Phase I Reactions: Reduction of the N-oxide groups and hydroxylation of the quinoxaline ring or its substituents.

-

Phase II Reactions: Conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate to form more water-soluble compounds that are more readily excreted.

Further research is necessary to identify the specific metabolites of Dioxidine in humans and various animal species and to characterize the enzymes responsible for its metabolism.

Excretion

Dioxidine and its metabolites are primarily excreted through the kidneys into the urine. In a study involving postoperative cancer patients receiving intravenous Dioxidine, urine concentrations were found to be in the range of 35-50 micrograms/ml within the first 1.5-2 hours after administration.[1]

Quantitative Pharmacokinetic Data

The available quantitative pharmacokinetic data for Dioxidine is limited. The following table summarizes the key parameters found in the literature.

| Species | Dosage and Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| Human | 300 mg, Intravenous infusion (10 min) | 2.5 - 4 (serum conc. at 1.5-2h) | N/A | N/A | N/A | 100 | [1] |

N/A: Not available in the cited literature.

The time course of Dioxidine concentration in the serum of postoperative cancer patients after intravenous administration has been described by the equation: C(t) = 3.125 * e^(-2.57t) + 2.76 * e^(-0.64t).[1]

Experimental Protocols

Quantification of Dioxidine in Biological Fluids

A microbiological procedure has been described for determining Dioxidine concentrations in biological fluids.[1]

-

Test Microbe: Escherichia coli AB 2472 rec A16, a strain deficient in reparation.

-

Assay Principle: The method is based on the inhibition of microbial growth, where the diameter of the inhibition zone is proportional to the concentration of Dioxidine.

-

Procedure:

-

A suspension of the test microbe is added to an agar medium.

-

The agar is poured into Petri dishes.

-

Wells are created in the solidified agar.

-

The test solution (e.g., dilutions of serum or urine) is added to the wells.

-

The plates are incubated under anaerobic conditions.

-

The diameter of the growth inhibition zones is measured.

-

While a specific, detailed HPLC or LC-MS/MS method for Dioxidine quantification was not found in the initial searches, such methods are standard for the analysis of pharmaceuticals in biological matrices. A general workflow for developing and validating such a method is outlined below.

Mechanism of Action and Relevant Signaling Pathways

Dioxidine, as a quinoxaline derivative, is believed to exert its antibacterial effects through the inhibition of bacterial DNA synthesis. The primary targets for quinolone and fluoroquinolone antibiotics are the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair.

By inhibiting these enzymes, Dioxidine likely leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

While the direct inhibition of DNA gyrase and topoisomerase IV is the most probable primary mechanism of action, some quinoxaline derivatives have also been shown to modulate inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) signaling pathway. However, direct evidence of Dioxidine's activity on these pathways is currently lacking.

Conclusion and Future Directions

This technical guide summarizes the currently available information on the pharmacokinetics of Dioxidine. The data indicate that Dioxidine is fully bioavailable after intravenous administration and is excreted in the urine. However, there are significant knowledge gaps that need to be addressed to fully understand its clinical pharmacology.

Future research should focus on:

-

Comprehensive Pharmacokinetic Studies: Conducting well-designed studies in various animal species and humans to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, volume of distribution, and clearance) for different routes of administration.

-

Metabolite Identification and Profiling: Elucidating the metabolic pathways of Dioxidine, identifying its major metabolites, and assessing their potential pharmacological activity and toxicity.

-

Plasma Protein Binding: Quantifying the extent of Dioxidine's binding to plasma proteins to better understand its distribution and free drug concentrations.

-

Development of Validated Analytical Methods: Establishing and publishing detailed and validated HPLC or LC-MS/MS methods for the accurate quantification of Dioxidine and its metabolites in biological matrices.

-

Mechanism of Action Studies: Confirming the inhibitory activity of Dioxidine against bacterial DNA gyrase and topoisomerase IV and investigating its potential effects on other cellular signaling pathways.

Addressing these research questions will provide a more complete understanding of Dioxidine's pharmacokinetic and pharmacodynamic properties, which is essential for its rational and safe use in a clinical setting and for the development of new derivatives with improved profiles.

References

Dioxidine's Potency Unleashed: A Technical Deep Dive into its Enhanced Efficacy in Anaerobic Environments

For Immediate Release

[CITY, STATE] – [DATE] – A comprehensive technical guide released today illuminates the significantly enhanced antibacterial activity of Dioxidine under anaerobic conditions, providing critical insights for researchers, scientists, and drug development professionals. The guide meticulously details the compound's mechanism of action, presents comparative quantitative data, and outlines the experimental protocols necessary for its evaluation.

Dioxidine, a synthetic antibacterial agent, exhibits a remarkable increase in potency in oxygen-depleted environments, a characteristic that makes it a compelling candidate for treating anaerobic and mixed aerobic-anaerobic infections. This in-depth guide consolidates available data to offer a clear comparison of its effectiveness under both aerobic and anaerobic conditions.

Enhanced Activity in the Absence of Oxygen

Quantitative analysis of Dioxidine's antibacterial activity reveals a substantial increase in its efficacy when oxygen is scarce. The Minimum Inhibitory Concentration (MIC), a key measure of an antibiotic's effectiveness, is significantly lower in anaerobic environments.

One study demonstrated that the antibacterial activity of Dioxidine can increase by 4 to 128 times under anaerobic conditions compared to aerobic conditions.[1][2] This effect is particularly pronounced for bacterial strains that exhibit high MIC values in the presence of oxygen (125 to 1000 µg/ml or higher).[1][2]

The following table summarizes the available MIC data for Dioxidine against various bacterial groups under anaerobic conditions:

| Bacterial Group | Condition | MIC90 (µg/ml) |

| Enterobacteriaceae | Anaerobic | 2-3[3] |

| Gram-positive aerobic cocci | Anaerobic | 64-256[3] |

At a concentration of just 2 µg/ml, Dioxidine has been shown to inhibit the growth of a majority of anaerobic species, including Bacteroides, Fusobacterium, and Clostridium.[3]

Mechanism of Action: DNA Damage and the SOS Response

Dioxidine's primary mechanism of action involves the inhibition of bacterial DNA synthesis.[4] This disruption of DNA replication triggers a cascade of cellular events, including the generation of reactive oxygen species (ROS) and the induction of the bacterial SOS response, a global response to DNA damage.

The following diagram illustrates the proposed signaling pathway for Dioxidine-induced SOS response in Escherichia coli:

Figure 1: Proposed signaling pathway of Dioxidine-induced SOS response.

Experimental Protocols

To facilitate further research and standardized testing, this guide provides detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing (AST)

The determination of MIC values for Dioxidine against anaerobic bacteria is crucial for understanding its efficacy. The following workflow outlines the general procedure for the agar dilution method, a reference method for AST of anaerobes.

Figure 2: Experimental workflow for anaerobic agar dilution susceptibility testing.

Assessment of DNA Damage

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA damage in individual cells. The following workflow illustrates the key steps for assessing Dioxidine-induced DNA damage in bacteria.

Figure 3: Experimental workflow for the Comet Assay to assess DNA damage.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the therapeutic potential of Dioxidine, particularly in the context of challenging anaerobic infections. The detailed protocols and clear data presentation are intended to accelerate further investigation and drug development efforts in this critical area of infectious disease.

References

- 1. SOS response - Wikipedia [en.wikipedia.org]

- 2. [Antibacterial activity of dioxidine under aero- and anaerobic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of Recombination and SOS Response in Escherichia coli RecA Suggests LexA Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Sensitivity of clinical bacterial strains to dioxidine in vitro under aerobic and anaerobic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Biological Activities of Quinoxaline-1,4-Dioxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-1,4-dioxides (QdNOs) are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Structurally characterized by a quinoxaline core with two N-oxide moieties, these compounds are notable for their bioreductive activation, a key feature that underpins their therapeutic potential.[3] This technical guide provides a comprehensive overview of the foundational biological activities of QdNOs, with a focus on their antibacterial, anticancer, and antiparasitic properties. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.

Core Biological Activities and Mechanism of Action

The biological effects of quinoxaline-1,4-dioxides are diverse, ranging from antibacterial and antifungal to anticancer and antiparasitic activities.[1][4] A unifying feature across these activities is the bioreductive metabolism of the N-oxide groups.[3] Under hypoxic (low oxygen) conditions, which are characteristic of many solid tumors and anaerobic or microaerophilic environments inhabited by pathogenic microorganisms, QdNOs can be enzymatically reduced by intracellular reductases.[3] This one-electron reduction generates highly reactive radical species.[5] These radicals can then participate in a futile cycle of reduction and oxidation, leading to the production of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. The accumulation of ROS induces significant cellular damage, particularly to DNA, ultimately leading to cell death.[5] This hypoxia-selective activation makes QdNOs particularly attractive candidates for targeted therapies against tumors and anaerobic infections.[6]

Some studies also suggest that the mechanism of action of certain QdNO derivatives may involve the inhibition of specific enzymes, such as trypanothione reductase in parasites.[7]

Quantitative Data on Biological Activities

The following tables summarize the in vitro activities of various quinoxaline-1,4-dioxide derivatives against a range of bacterial, cancer, and parasitic cell lines.

Table 1: Antibacterial Activity of Quinoxaline-1,4-Dioxides (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,7-dichloro-3-methyl quinoxaline 1,4-dioxide | Candida Krusei | 0.4 | [8] |

| 2-chloro-7-ethoxy-6-fluoro-3-methylquinoxaline 1,4-dioxide | Candida Krusei | 1.9 | [8] |

| 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides (62a) | M. tuberculosis | 0.89 | [4] |

| 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides (84) | M. tuberculosis | 0.42 | [4] |

| 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides (85) | M. tuberculosis | 0.14 | [4] |

| Iron Complex [Fe(L3)(3)] | M. tuberculosis H37Rv | 0.78 | [8] |

| Iron Complex [Fe(L4)(3)] | M. tuberculosis H37Rv | 0.78 | [8] |

| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-8 | [9] |

| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide (Compound 4) | M. tuberculosis AlRa | <4 | [3] |

| Quinoxaline-1,4-di-N-oxide esters (N-05, N-09, N-11, N-13) | Nocardia brasiliensis (clinical isolates) | <1 | [6] |

Table 2: Anticancer Activity of Quinoxaline-1,4-Dioxides (Half-maximal Inhibitory Concentration - IC50)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4m | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | [10] |

| Quinoxaline Derivatives (VIa-c, XVa-c, XXIVa,b) | HCT116, MCF-7, HepG2 | as low as 2.5 | [11] |

| Quinoxaline Derivatives | MCF-7 (Breast cancer) | 3.79 ± 0.17 to 35.78 ± 1.59 (µg/mL) | [12] |

| 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivative (1) | P. falciparum | 0.63 | [8] |

| Sulfonyl-1,2,4-thiadiazole (compound 187) | Fasciola hepatica juvenile form | 3 | [13] |

Table 3: Antiparasitic Activity of Quinoxaline-1,4-Dioxides (Half-maximal Inhibitory Concentration - IC50)

| Compound/Derivative | Parasite | IC50 (µM) | Reference |

| Piperazine linked QdNO | Leishmania infantum | 5.7 | [8] |

| R = cyclohexyl derivative | Leishmania infantum | 2.5 | [8] |

| R = 3-chloropropyl derivative | Leishmania amazonensis | 0.7 | [8] |

| 3-trifluoromethyl QdNO with fluoro groups at 6- and 7-positions | Trypanosoma cruzi | 0.4 | [8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration (MIC) of quinoxaline-1,4-dioxides against bacterial strains.

Materials:

-

Test quinoxaline-1,4-dioxide compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium[7]

-

Sterile 96-well microtiter plates[1]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.[1]

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[1]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth medium only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[7]

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][7]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.[14]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test quinoxaline-1,4-dioxide compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[14][15]

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of the quinoxaline-1,4-dioxide compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

In Vitro Antimalarial Assay (Plasmodium falciparum)

This protocol describes a common method for assessing the in vitro activity of compounds against the erythrocytic stages of Plasmodium falciparum.

Materials:

-

P. falciparum culture (chloroquine-sensitive or -resistant strains)

-

Human erythrocytes (O+)

-

Complete RPMI 1640 medium supplemented with human serum or Albumax I

-

Test quinoxaline-1,4-dioxide compounds

-

Sterile 96-well microtiter plates

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete RPMI 1640 medium in a controlled gas environment. Synchronize the parasite culture to the ring stage.

-

Drug Plate Preparation: Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.

-

Assay Initiation: Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to each well of the drug-containing plate. Include drug-free control wells.

-

Incubation: Incubate the plate at 37°C for 48-72 hours in the controlled gas environment.[18]

-

Growth Assessment:

-

[³H]-hypoxanthine Incorporation: After an initial incubation period (e.g., 24 hours), add [³H]-hypoxanthine to each well and incubate for a further 24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[16]

-

SYBR Green I-based Assay: After the incubation period, lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye. Measure the fluorescence using a fluorescence plate reader.[17]

-

-

Data Analysis: The amount of incorporated radioactivity or fluorescence is proportional to parasite growth. Calculate the percentage of growth inhibition for each compound concentration compared to the drug-free control. Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows associated with the biological activities of quinoxaline-1,4-dioxides.

References

- 1. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.ekb.eg [journals.ekb.eg]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iddo.org [iddo.org]

- 18. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

Dioxidine: A Reserve Antibiotic for Combating Resistant Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating threat of antimicrobial resistance necessitates the exploration of alternative therapeutic agents. Dioxidine, a synthetic quinoxaline dioxide derivative, has emerged as a potent reserve antibiotic, particularly in Eastern Europe, for treating severe infections caused by multidrug-resistant bacteria. Its unique mechanism of action, involving the generation of reactive oxygen species (ROS) and subsequent induction of the bacterial SOS response, makes it effective against a broad spectrum of pathogens, notably anaerobic and mixed aerobic-anaerobic bacteria. This guide provides a comprehensive overview of Dioxidine, detailing its mechanism of action, spectrum of activity, and the experimental protocols for its evaluation, intended to support further research and development in the fight against resistant infections.

Mechanism of Action

Dioxidine's primary antibacterial effect stems from its ability to interfere with bacterial DNA synthesis.[1] Unlike many antibiotics that target specific enzymes, Dioxidine's mechanism is multifaceted. It is believed to generate reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress.[2] This oxidative assault damages cellular components, including DNA, proteins, and cell membranes, ultimately leading to bacterial cell death.[1][2]

A key consequence of this DNA damage is the induction of the bacterial SOS response, a complex network of genes involved in DNA repair and mutagenesis.[3][4] The products of the recA, polA1, lexA, and recB genes are crucial for bacterial resistance to Dioxidine.[2] The activation of RecA protein, in response to single-stranded DNA breaks caused by Dioxidine, stimulates the self-cleavage of the LexA repressor. This, in turn, derepresses the expression of SOS genes.[3][5] This mechanism is particularly effective under anaerobic conditions, where the drug's activity is significantly enhanced.[6]

Spectrum of Activity

Dioxidine exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. It is particularly effective against anaerobic bacteria and demonstrates increased potency in low-oxygen environments, making it a valuable agent for treating deep-seated and mixed infections.[6][7]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of Dioxidine against various bacterial isolates. MIC values were determined using standard broth microdilution or agar dilution methods.